molecular formula C22H21N3O5 B11510799 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one

Cat. No.: B11510799
M. Wt: 407.4 g/mol
InChI Key: JRSFANMSJSLQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chromenone core, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for cyclization, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include reduced amines, dihydro derivatives, and substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with G-protein coupled receptors, influencing various cellular processes . The chromenone core may also play a role in modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE is unique due to its combination of a piperazine ring, a chromenone core, and a nitro group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one

InChI

InChI=1S/C22H21N3O5/c1-14-3-4-15(2)19(11-14)23-7-9-24(10-8-23)21(26)18-13-16-12-17(25(28)29)5-6-20(16)30-22(18)27/h3-6,11-13H,7-10H2,1-2H3

InChI Key

JRSFANMSJSLQKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.